REACTION_CXSMILES
|
COC1C=C(C=CC=1OC)C[NH:7][C:8]1[N:9]=[C:10]([C:17]([C:19]2[S:20][CH:21]=[CH:22][CH:23]=2)=[O:18])[C:11]2[S:16][CH:15]=[CH:14][C:12]=2[N:13]=1.C(O)(C(F)(F)F)=O>>[NH2:7][C:8]1[N:9]=[C:10]([C:17]([C:19]2[S:20][CH:21]=[CH:22][CH:23]=2)=[O:18])[C:11]2[S:16][CH:15]=[CH:14][C:12]=2[N:13]=1
|
Name
|
2-[N-(3,4-dimethoxybenzyl)]aminothieno[3,2-d]pyrimidin-4-yl 2-thienylmethanone
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CNC=2N=C(C3=C(N2)C=CS3)C(=O)C=3SC=CC3)C=CC1OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to half its original volume
|
Type
|
ADDITION
|
Details
|
diluted with CH2Cl2 (50 mL)
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (25 mL), dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography [SiO2; heptane-EtOAc (3:1)]
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(C2=C(N1)C=CS2)C(=O)C=2SC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |